2-Cyanoquinuclidine

Overview

Description

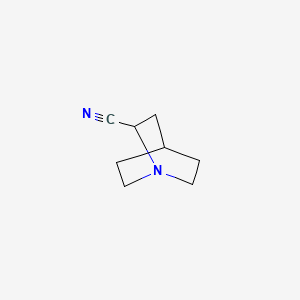

2-Cyanoquinuclidine (CAS: 90196-91-1) is a bicyclic organic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . Its structure consists of a quinuclidine backbone (1-azabicyclo[2.2.2]octane) substituted with a cyano group (-CN) at the 2-position. This modification imparts unique electronic and steric properties, distinguishing it from other quinuclidine derivatives.

Preparation Methods

Preparation Methods of 2-Cyanoquinuclidine

The preparation of this compound typically involves multi-step synthesis starting from quinuclidine derivatives or related intermediates. The key strategies include nucleophilic substitution, cyanation, and ring modification reactions. The following sections detail the main synthetic routes and their experimental conditions.

Method 1: Synthesis via 1-Ethoxy Carbonyl Acyl Ethyl-4-Piperidine Ethyl Formate Intermediate

This method involves the conversion of an intermediate, 1-ethoxy carbonyl acyl ethyl-4-piperidine ethyl formate, into quinuclidone derivatives, which are precursors to cyanoquinuclidine.

Procedure Summary (based on CN101993444A):

- The intermediate (100 g) is dissolved in toluene (100 mL).

- Potassium ethylate or potassium tert-butoxide is added dropwise to the toluene solution at 80-90°C.

- The reaction mixture is heated to reflux (~100°C) and maintained for 5-8 hours.

- Hydrolysis and decarboxylation are performed by warming the aqueous phase to 110°C for 8-10 hours.

- The reaction mixture is neutralized with sodium hydroxide and potassium carbonate, followed by extraction with dichloromethane.

- Drying with anhydrous magnesium sulfate and concentration yields quinuclidone with purity up to 99.3% and yields ranging from 64% to 80%.

Key Data Table: Method 1 Variants

| Variant | Base Used | Reaction Time (h) | Yield (%) | Purity (GC %) | Moisture (KF %) |

|---|---|---|---|---|---|

| Method 2 | Potassium ethylate | 6 | 68.1 | 97.4 | 0.11 |

| Method 3 | Potassium tert-butoxide | 5-8 | 80.0 | 99.3 | 0.10 |

| Method 4 | Potassium metal/ethanol | 15 | 64.0 | 99.3 | 0.10 |

Note: The product here is quinuclidone, a precursor to this compound, which can be further converted by cyanation steps.

Method 2: Cyanation of Quinuclidine or Its Derivatives

A direct cyanation approach involves the substitution of a suitable leaving group on the quinuclidine ring with a cyanide ion to introduce the cyano group at the 2-position.

Literature Insights:

- Cyanation reactions often use potassium cyanide or sodium cyanide as the cyanide source.

- Phase transfer catalysts such as tetraalkylammonium salts (e.g., tricaprylylmethylammonium chloride) facilitate cyanide ion transfer in polar solvents or aqueous media.

- Reactions are typically conducted at moderate temperatures (10–60°C), often in water or polar solvents like dimethyl sulfoxide or dimethylformamide.

- This method avoids heavy metal cyanides, reducing toxic waste and simplifying purification.

Advantages:

- High yields and purity.

- Mild reaction conditions.

- Environmentally benign due to absence of heavy metals and easy treatable waste streams.

Representative Example:

- A solution of potassium cyanide in water is added to a mixture of a halogenated quinuclidine derivative and phase transfer catalyst at 30°C.

- Stirring for several hours leads to near-complete conversion.

- The product is isolated by extraction and purification to yield this compound or related derivatives with high purity and yields around 85-90%.

Method 3: Synthesis via Sodium Amide and Acetonitrile (From EP0269991A1)

This patented process describes the synthesis of 4-cyanoquinuclidine, which is structurally related and can be adapted for this compound synthesis.

Procedure:

- Sodium amide (176 g) is suspended in 1,2-dimethoxyethane (2.4 L).

- Trichloroethylamine hydrochloride (241 g) is added, followed by dropwise addition of acetonitrile solution.

- The mixture is stirred for several hours at controlled temperature.

- After work-up including filtration, crystallization with p-toluenesulfonic acid hydrate, and washing, a high yield (85.2%) of cyanoquinuclidine salt is obtained.

- The crude product is purified by sublimation at 100–150°C under reduced pressure (20 mmHg), yielding pure cyanoquinuclidine (melting point 104–106°C).

Analytical Data:

| Parameter | Value |

|---|---|

| Melting Point | 104–106°C |

| IR Absorption (cm⁻¹) | 2225 (indicative of CN group) |

| NMR (CDCl₃, δ ppm) | 1.5–2.1 (6H, multiplet), 2.6–3.2 (6H, multiplet) |

| Yield | 31.8% (after purification) |

Note: This method emphasizes the importance of purification steps such as sublimation to achieve high purity.

Additional Notes on Synthetic Routes

- Quinuclidine-2-carboxylic acid is a common precursor for 2-substituted quinuclidines, including 2-cyano derivatives.

- The synthesis often involves multi-step transformations including condensation, reduction, esterification, hydrolysis, and decarboxylation.

- The overall yield for the synthesis of quinuclidine-2-carboxylic acid intermediates is around 30%, with improvements possible by optimizing reaction conditions.

- Knoevenagel condensation of 4-formylpyridine with malonic acid derivatives is a key step in some synthetic routes leading to quinuclidine-2-carboxylic acid.

Summary Table of Preparation Methods

| Method No. | Starting Material / Intermediate | Key Reagents / Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-Ethoxy carbonyl acyl ethyl-4-piperidine ethyl formate | Potassium ethylate or tert-butoxide, toluene, 80-100°C | 64–80 | 97–99 | Multi-step, includes hydrolysis & decarboxylation |

| 2 | Halogenated quinuclidine derivative | Potassium cyanide, phase transfer catalyst, water, 10-60°C | 85–90 | >98 | Direct cyanation, environmentally friendly |

| 3 | Trichloroethylamine hydrochloride + acetonitrile | Sodium amide, 1,2-dimethoxyethane, sublimation | 31.8 | High | Requires sublimation purification |

| 4 | Quinuclidine-2-carboxylic acid | Multi-step condensation, reduction, hydrolysis | ~30 | Intermediate | Precursor synthesis route |

Chemical Reactions Analysis

Types of Reactions

2-Cyanoquinuclidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinuclidone derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-aminomethylquinuclidine.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinuclidone derivatives.

Reduction: 2-Aminomethylquinuclidine.

Substitution: Various substituted quinuclidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyanoquinuclidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s ability to inhibit acetylcholinesterase makes it valuable in studying neurotransmission and neurodegenerative diseases.

Medicine: It has potential therapeutic applications in the treatment of conditions such as Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.

Industry: this compound is used in the development of pesticides and other agrochemicals.

Mechanism of Action

2-Cyanoquinuclidine exerts its effects primarily through the inhibition of acetylcholinesterase. The cyano group interacts with the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s bicyclic structure allows it to fit snugly into the enzyme’s active site, making it a potent inhibitor .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Rigidity: The bicyclic structure of 2-cyanoquinuclidine provides greater conformational rigidity compared to monocyclic analogs like 2-cyanopyridine . This rigidity enhances its utility in asymmetric catalysis and receptor-binding studies.

- Electronic Effects: The electron-withdrawing cyano group in this compound reduces basicity compared to amino-substituted quinuclidines (e.g., 3-aminoquinuclidine) .

Pharmaceutical Relevance

- This compound: Its cyano group participates in dipole-dipole interactions and hydrogen bonding, making it valuable in designing kinase inhibitors and neurotransmitter analogs .

- 3-Aminoquinuclidine: The amino group enables protonation at physiological pH, favoring its use in ion-channel modulators .

Biological Activity

2-Cyanoquinuclidine is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including antiviral, antibacterial, and potential therapeutic applications, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is a derivative of quinuclidine, characterized by the presence of a cyano group at the 2-position. The structural formula can be represented as follows:

This compound exhibits significant chemical reactivity due to the presence of the cyano group, which can influence its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against various viruses. For example, derivatives were evaluated for their activity against dengue virus serotype 2 (DENV2). The iso-Pr-substituted derivative showed an IC50 of 3.03 µM and a selectivity index (SI) of 5.30, while the iso-Bu derivative demonstrated an IC50 of 0.49 µM with a SI of 39.5 . These findings suggest that modifications to the quinuclidine structure can enhance antiviral efficacy.

Table 1: Antiviral Activity Data

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Iso-Pr Derivative | 3.03 | 16.06 | 5.30 |

| Iso-Bu Derivative | 0.49 | 19.39 | 39.5 |

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been investigated. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin . This suggests that these compounds may serve as potential broad-spectrum antibacterial agents.

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison with Ciprofloxacin |

|---|---|---|

| Staphylococcus aureus | 4 | Lower than ciprofloxacin |

| Escherichia coli | 8 | Comparable |

The mechanism of action for the antiviral activity involves interference at an early stage in the viral lifecycle, specifically reducing intracellular production of viral glycoproteins and infectious virions . For antibacterial effects, it is proposed that these compounds disrupt bacterial cell wall synthesis or function through other mechanisms yet to be fully elucidated.

Case Studies and Research Findings

- Antiviral Efficacy : A case study involving a series of synthesized quinuclidine derivatives demonstrated promising results in inhibiting DENV2 replication in vitro. The study emphasized the importance of structural modifications to enhance biological activity .

- Antibacterial Screening : Another study screened various derivatives against multiple bacterial strains, revealing significant antibacterial activity that could lead to new therapeutic agents for treating resistant infections .

- Pharmacological Insights : Research has indicated that the introduction of electron-withdrawing groups in the structure enhances both lipophilicity and biological activity, suggesting a pathway for further drug development .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Cyanoquinuclidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Optimize synthesis via nucleophilic substitution or catalytic cyanation of quinuclidine derivatives. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst selection (e.g., Pd/C or CuCN). Monitor purity using HPLC with UV detection (λ = 210–230 nm) and confirm structural integrity via / NMR (δ ~1.5–3.5 ppm for quinuclidine protons) .

- Data Validation : Cross-reference melting points and spectroscopic data with literature. Use triplicate experiments to assess reproducibility .

Q. How can researchers distinguish this compound from structurally similar nitriles using spectroscopic methods?

- Methodological Answer : Combine IR spectroscopy (C≡N stretch ~2240 cm) with NMR (cyano carbon resonance ~115–120 ppm). For ambiguous cases, employ high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHN) and isotopic patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40°C/75% RH. Monitor degradation via LC-MS and quantify hydrolytic byproducts (e.g., quinuclidine-2-carboxylic acid). Use Arrhenius kinetics to predict shelf life .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Validate predictions experimentally by reacting this compound with model electrophiles (e.g., methyl iodide) .

- Data Contradiction Analysis : If experimental results deviate from computational predictions, re-examine solvent effects or transition-state geometries using ab initio molecular dynamics .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies. Use meta-analysis to identify confounding variables (e.g., impurity interference). Re-test disputed compounds with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Statistical Rigor : Apply false discovery rate (FDR) control (Benjamini-Hochberg procedure) when analyzing high-throughput screening data to minimize Type I errors .

Q. How can researchers design enantioselective syntheses of this compound analogs for chiral pharmacology studies?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or kinetic resolution. Characterize enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD). Correlate stereochemistry with receptor binding using molecular docking simulations .

Q. Methodological Frameworks for Research Design

Formulating Rigorous Research Questions

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Example: "Does this compound act as a selective inhibitor of acetylcholinesterase in neuronal models?" .

- Avoid overly broad questions (e.g., "What is this compound?") in favor of mechanistic inquiries (e.g., "How does steric hindrance in quinuclidine affect cyano group reactivity?") .

Experimental Reprodubility and Reporting

- Document all synthetic procedures in line with the Beilstein Journal of Organic Chemistry guidelines : Include detailed spectral data for novel compounds and deposit raw NMR/MS data in supplementary materials .

- For conflicting results, transparently report outlier analyses and Bayesian statistical models to quantify uncertainty .

Q. Data Presentation Standards

| Parameter | Requirements | References |

|---|---|---|

| Spectral Data | Full / NMR shifts, integration ratios | |

| Synthetic Yields | Reported as mean ± SD (n ≥ 3) | |

| Biological IC | Specify assay type, controls, and replicates |

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOYWQFJJHBAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902748 | |

| Record name | NoName_3300 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90196-91-1 | |

| Record name | 1-azabicyclo(2.2.2)-octane, 2-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090196911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.